Pentyl 2-cyanoacrylate Pentyl 2-cyanoacrylate
Brand Name: Vulcanchem
CAS No.: 6701-15-1
VCID: VC3891823
InChI: InChI=1S/C9H13NO2/c1-3-4-5-6-12-9(11)8(2)7-10/h2-6H2,1H3
SMILES: CCCCCOC(=O)C(=C)C#N
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol

Pentyl 2-cyanoacrylate

CAS No.: 6701-15-1

Cat. No.: VC3891823

Molecular Formula: C9H13NO2

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

Pentyl 2-cyanoacrylate - 6701-15-1

Specification

CAS No. 6701-15-1
Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
IUPAC Name pentyl 2-cyanoprop-2-enoate
Standard InChI InChI=1S/C9H13NO2/c1-3-4-5-6-12-9(11)8(2)7-10/h2-6H2,1H3
Standard InChI Key SXRFXXNXVPFXDU-UHFFFAOYSA-N
SMILES CCCCCOC(=O)C(=C)C#N
Canonical SMILES CCCCCOC(=O)C(=C)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Pentyl 2-cyanoacrylate, systematically named pentyl 2-cyanoprop-2-enoate, belongs to the α-cyanoacrylate family. Its IUPAC name derives from the pentyl ester group attached to the α-carbon of the cyanoacrylate backbone . The structural formula (Fig. 1) features:

  • A cyano group (-CN) at the α-position, enhancing electrophilicity.

  • A vinyl group (C=C) conjugated with the ester moiety, facilitating polymerization.

  • A pentyl chain (-O-C5_5H11_{11}) contributing to hydrophobicity and flexibility .

The SMILES notation CCCCCOC(=O)C(=C)C#N and InChIKey SXRFXXNXVPFXDU-UHFFFAOYSA-N uniquely identify its connectivity and stereochemistry .

Table 1: Key Identifiers of Pentyl 2-Cyanoacrylate

PropertyValueSource
CAS Number6701-15-1
Molecular FormulaC9_9H13_{13}NO2_2
Molecular Weight167.20 g/mol
XLogP32.4
Hydrogen Bond Acceptors3

Synthesis and Manufacturing

Industrial Synthesis Pathways

Pentyl 2-cyanoacrylate is synthesized via a Knoevenagel condensation between cyanoacetate and formaldehyde, followed by depolymerization of the resultant oligomer :

  • Condensation:

    Cyanoacetate+FormaldehydeBaseOligomer+H2O\text{Cyanoacetate} + \text{Formaldehyde} \xrightarrow{\text{Base}} \text{Oligomer} + \text{H}_2\text{O}

    Bases like piperidine catalyze the formation of a prepolymer .

  • Depolymerization:
    Thermal cracking at 160–200°C under vacuum yields the monomer, stabilized with inhibitors like hydroquinone .

Key Challenges:

  • Moisture Sensitivity: Premature polymerization necessitates anhydrous conditions .

  • Purification: Acidic ion-exchange resins (e.g., MP-SO3_3H) remove residual catalysts .

Physicochemical Properties

Thermal and Solubility Profiles

As a liquid at room temperature, pentyl 2-cyanoacrylate exhibits:

  • Low Volatility: Vapor pressure <41 Pa (inferred from ethyl cyanoacrylate ).

  • Rapid Polymerization: Initiated by ambient moisture, forming exothermic chains .

  • Solubility: Insoluble in polar solvents (water, alcohols) but miscible with toluene and dichloromethane .

Table 2: Comparative Properties of Cyanoacrylates

PropertyMethyl Ethyl Butyl Pentyl (Inferred)
Molecular Weight111.10 g/mol125.13 g/mol153.18 g/mol167.20 g/mol
Vapor Pressure (25°C)24 Pa41 Pa15 Pa<10 Pa
Polymerization RateFastestFastModerateSlowest

Polymerization Mechanisms

Anionic Polymerization

The dominant mechanism involves moisture-initiated chain growth:

  • Initiation: Hydroxide ions (OH^-) attack the β-carbon, generating a carbanion :

    Monomer+OHCarbanion+H2O\text{Monomer} + \text{OH}^- \rightarrow \text{Carbanion} + \text{H}_2\text{O}
  • Propagation: Sequential monomer addition forms long-chain polymers .

  • Termination: Proton transfer or chain transfer agents halt growth .

Radical Polymerization

Under acidic conditions, radical initiators (e.g., AIBN) enable controlled polymerization :

  • Rate Coefficients: For ethyl 2-cyanoacrylate, kp=1,622L\cdotpmol1s1k_p = 1,622 \, \text{L·mol}^{-1}\text{s}^{-1} and kt=4.11×108L\cdotpmol1s1k_t = 4.11 \times 10^8 \, \text{L·mol}^{-1}\text{s}^{-1} .

  • Inhibitors: Acetic acid or 1,3-propanesultone suppress anionic pathways .

Applications in Industry and Medicine

Medical Adhesives

  • Wound Closure: Cyanoacrylates like octyl derivatives reduce scarring vs. sutures .

  • Mesh Fixation: n-Butyl-2-cyanoacrylate secures hernia meshes with minimal chronic pain .

Industrial Uses

  • Instant Adhesives: Bond plastics, metals, and elastomers .

  • Microencapsulation: Nanoparticle synthesis via emulsion polymerization .

Comparative Analysis with Related Cyanoacrylates

ParameterPentylButyl Ethyl Methyl
FlexibilityHighModerateLowLow
Adhesion StrengthModerateHighHighHighest
HistotoxicityLow LowModerateHigh

Future Directions and Research Gaps

  • Biodegradability: Studies on enzymatic degradation pathways are lacking.

  • Advanced Formulations: Copolymerization with methacrylates for tunable properties .

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